The synthesis of 4-pyridinealdoxime can be achieved through several methods. A common approach involves the reaction of pyridine-4-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under reflux conditions to facilitate the formation of the aldoxime.
In addition to this method, alternative synthetic routes have been explored, including reactions with various alkyl halides to form quaternary ammonium salts based on 4-pyridinealdoxime, which have been characterized using techniques such as NMR and mass spectrometry .
The molecular structure of 4-pyridinealdoxime consists of a pyridine ring substituted with an aldoxime functional group. The structural formula can be represented as follows:
The compound exhibits geometric isomerism due to the presence of the double bond in the oxime functional group, which can exist in either the E (trans) or Z (cis) configuration.
4-Pyridinealdoxime participates in various chemical reactions, including:
The mechanism of action for 4-pyridinealdoxime primarily relates to its role as an acetylcholinesterase reactivator. When organophosphorus compounds inhibit acetylcholinesterase, they form a stable complex that prevents the breakdown of acetylcholine, leading to toxic accumulation.
Studies indicate that variations in the alkyl chain length of quaternary ammonium derivatives affect their efficacy against different strains of bacteria and fungi .
4-Pyridinealdoxime has several scientific applications:
4-Pyridinealdoxime (CAS 696-54-8), also known as isonicotinaldoxime, was first synthesized in the mid-20th century during investigations into acetylcholinesterase (AChE) reactivators. Its discovery emerged from seminal work by Wilson et al. in the 1950s, who demonstrated that oxime compounds could reverse organophosphate (OP)-induced AChE inhibition [5]. This foundational research identified the pyridine-aldoxime scaffold as a critical pharmacophore for antidote development. The compound gained prominence as the precursor to pralidoxime (2-PAM), the first FDA-approved oxime-based nerve agent antidote derived from 2-pyridinealdoxime quaternization [5] [6]. Early industrial synthesis routes were patented in the 1960s, highlighting methods for large-scale production via nucleophilic substitution of chloromethylpyridines [8].
4-Pyridinealdoxime (C₆H₆N₂O) features a pyridine ring substituted at the 4-position with an aldoxime group (–CH=NOH). This structure exhibits three key characteristics:
Table 1: Fundamental Properties of 4-Pyridinealdoxime
Property | Value/Descriptor | Experimental Method |
---|---|---|
Molecular Formula | C₆H₆N₂O | Elemental Analysis [4] |
SMILES | ON=CC=1C=CN=CC1 | Computational Modeling [4] |
Melting Point | 126–128°C | DSC/Thermal Analysis [1] |
Water Solubility | High (Polar solvent) | HPLC/Partition Coefficient [1] |
InChI Key | OFYLBLSSPQTTHT-UHFFFAOYSA-N | Spectroscopic Verification [4] |
This compound serves dual roles in life sciences and industrial chemistry:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7